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Compound of Interest

Compound Name: Einecs 301-950-1

Cat. No.: B12695141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and characterization of the compound identified by CAS number

94087-58-8. This molecule, 4-methoxy-2-methyl-2-butanethiol, is a volatile sulfur compound

recognized for its potent aroma, contributing to the characteristic scent of various natural

products. While primarily utilized in the flavor and fragrance industries, a thorough

understanding of its chemical and physical properties is essential for researchers in various

fields, including food science, analytical chemistry, and toxicology.

Molecular Identity and Structure
The compound with CAS number 94087-58-8 is chemically known as 4-methoxy-2-methyl-2-

butanethiol.[1][2] Its structure features a tertiary thiol group and an ether functional group.

Table 1: Chemical Identifiers
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Identifier Value Source(s)

CAS Number 94087-58-9 [1][3][4]

IUPAC Name
4-methoxy-2-methylbutane-2-

thiol
[1][3]

Molecular Formula C6H14OS [1][3][4]

Canonical SMILES CC(C)(CCOC)S [1]

InChI

InChI=1S/C6H14OS/c1-

6(2,8)4-5-7-3/h8H,4-5H2,1-

3H3

[1][3]

InChIKey
XVHGKKGBUDMTIQ-

UHFFFAOYSA-N
[1][3]

Molecular Structure:

Caption: 2D structure of 4-methoxy-2-methyl-2-butanethiol.

Physicochemical Properties
The physicochemical properties of 4-methoxy-2-methyl-2-butanethiol are summarized below.

These properties are critical for its handling, analysis, and understanding its behavior in various

matrices.

Table 2: Physicochemical Data
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Property Value Unit Source(s)

Molecular Weight 134.24 g/mol [1][3][4]

Physical Description Colorless liquid - [1]

Boiling Point 159.0 - 160.0 °C (at 760 mmHg) [1]

Density 0.915 g/mL (at 20 °C)

Refractive Index 1.451 n20/D

Flash Point 48.89 °C [2]

Solubility
Insoluble in water;

soluble in ethanol
- [1]

logP (Octanol/Water) 1.825 (estimated) - [2]

Odor Threshold 0.03 - 0.06 ppb (in oil) [2]

Experimental Protocols for Characterization
Detailed experimental protocols for the synthesis and characterization of 4-methoxy-2-methyl-

2-butanethiol are not readily available in peer-reviewed literature. However, based on the

analysis of similar volatile sulfur compounds, the following methodologies are proposed.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is the primary technique for the identification and quantification of volatile and semi-

volatile compounds.

Objective: To confirm the identity and purity of 4-methoxy-2-methyl-2-butanethiol.

Methodology:

Sample Preparation: Dilute the neat compound in a suitable solvent (e.g., dichloromethane

or methanol) to a concentration of approximately 10 µg/mL.
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Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-

MS system).

GC Conditions:

Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm

film thickness).[3]

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp at 5

°C/min to 250 °C, and hold for 5 minutes.

Injection Volume: 1 µL (splitless mode).

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 35-350.

Data Analysis: The identity of the compound is confirmed by comparing the acquired mass

spectrum and retention time with a reference standard or a spectral library (e.g., NIST).

Purity is estimated by the relative area of the chromatographic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules. While public

spectral data is limited, a plausible protocol is described.

Objective: To confirm the molecular structure of 4-methoxy-2-methyl-2-butanethiol.

Methodology:
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Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated

chloroform (CDCl3) in an NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and an

acquisition time of 4 s.

¹³C NMR Acquisition:

Acquire a carbon NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2 s.

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the

presence of the expected functional groups and their connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.

Objective: To identify the characteristic functional groups of 4-methoxy-2-methyl-2-butanethiol.

Methodology:

Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or

KBr).

Instrumentation: A standard FTIR spectrometer.

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for S-H (thiol), C-S, C-O (ether),

and C-H bonds. A vapor phase IR spectrum is also available for reference.[5]
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Caption: General workflow for the characterization of a volatile compound.

Biological Activity and Signaling Pathways
Current scientific literature does not indicate that 4-methoxy-2-methyl-2-butanethiol is involved

in any specific biological signaling pathways relevant to drug development. Its primary

biological effect is its potent aroma, which is perceived by the olfactory system. It is classified

as a flavoring agent and has been evaluated for safety by the Joint FAO/WHO Expert

Committee on Food Additives (JECFA), which concluded that there is "no safety concern at

current levels of intake when used as a flavouring agent".[1] Its applications are primarily in the

food and fragrance industries.[6]

Conclusion
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CAS 94087-58-8, identified as 4-methoxy-2-methyl-2-butanethiol, is a well-characterized

volatile sulfur compound with significant applications in the flavor and fragrance sector. This

guide has provided a detailed summary of its molecular structure and key physicochemical

properties based on available data. While specific, published, step-by-step experimental

protocols for its synthesis and characterization are scarce, this document outlines plausible and

standard analytical methodologies for its identification and purity assessment. For researchers

in drug development, it is important to note the current lack of evidence for its involvement in

biological signaling pathways beyond olfaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12695141?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12695141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

